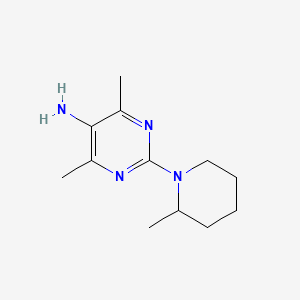

4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine

Description

4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine is a pyrimidine derivative featuring methyl groups at positions 4 and 6, a 2-methylpiperidin-1-yl substituent at position 2, and an amine group at position 4. The 2-methylpiperidinyl group contributes to its stereoelectronic properties, while the 4,6-dimethyl substitution pattern may influence steric interactions and solubility .

Properties

Molecular Formula |

C12H20N4 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

4,6-dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine |

InChI |

InChI=1S/C12H20N4/c1-8-6-4-5-7-16(8)12-14-9(2)11(13)10(3)15-12/h8H,4-7,13H2,1-3H3 |

InChI Key |

PPHXGBLZYLLQQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1C2=NC(=C(C(=N2)C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with 2-methylpiperidine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine is an organic compound belonging to the pyrimidine family, featuring a pyrimidine ring substituted with methyl and piperidine groups. It has a molecular formula of and a molecular weight of approximately 218.30 g/mol. This compound is of interest in medicinal chemistry and drug development due to its structure, which allows for chemical modifications.

Key Properties

- Structure The compound features a pyrimidine ring with methyl and piperidine substitutions.

- Molecular Weight Approximately 218.30 g/mol.

- Potential for Modification Its structure allows for various chemical modifications.

Scientific Research Applications

This compound exhibits biological activity, particularly as an inhibitor of enzymes and receptors involved in disease pathways. Its structural features enable selective interaction with specific targets, making it a candidate for therapeutic applications. Studies have demonstrated its ability to selectively inhibit certain kinases, with similar structures evaluated for their binding affinity and selectivity against kinase panels. These interaction studies help understand how structural modifications influence biological activity.

The compound's unique properties make it valuable in several fields:

- Medicinal Chemistry: Its structure allows for extensive chemical modifications, making it useful in drug discovery and development.

- Kinase Inhibition: It can selectively inhibit certain kinases.

- Therapeutic Applications: It is a candidate for treating conditions related to kinase activity modulation.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4,6-Dimethylpyrimidinamine | Contains only a pyrimidine core | Simpler structure; less versatile |

| 4-Methylpiperazine-substituted pyrimidines | Similar piperidine structure but different substituents | Varies in biological activity depending on substituents |

| 2-Aminopyrimidines | Basic pyrimidine derivatives with amino groups | Used in various medicinal chemistry applications |

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The table below highlights key differences between the target compound and structurally related pyrimidine derivatives:

Key Structural Differences and Implications

4,6-Dichloro analogs () exhibit electron-withdrawing chloro groups, which may increase reactivity in nucleophilic substitution reactions but reduce solubility.

Ring Systems and Basicity :

- Piperidine (target compound) vs. piperazine (): Piperazine’s additional nitrogen increases basicity (pKa ~9.8 vs. piperidine’s ~11.3), affecting ionization and solubility at physiological pH.

- Fused-ring systems (e.g., triazolo-pyrimidines in ) enhance rigidity and receptor-binding specificity but complicate synthesis.

Biological Activity Trends: Analogs like 2-(2-furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine () demonstrate adenosine A2A receptor antagonism but suffer from hERG channel liability. The target’s piperidinyl group may mitigate off-target effects due to reduced basicity compared to piperazine-containing compounds .

Physicochemical Properties

Biological Activity

4,6-Dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activity. This article will explore its molecular characteristics, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Molecular Characteristics

The molecular formula for this compound is , with a molecular weight of approximately 218.30 g/mol. Its structure includes a pyrimidine ring substituted with both methyl and piperidine groups, which enhances its ability to interact with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits notable inhibitory activity against specific kinases. Kinases are critical in numerous signaling pathways associated with various diseases, including cancer. The compound's structural features facilitate selective binding to these enzymes, making it a candidate for therapeutic applications.

For instance, studies have shown that derivatives of this compound can effectively inhibit certain kinases involved in cancer progression. The binding affinity and selectivity of these compounds against a panel of kinases have been evaluated, revealing promising results that suggest potential for further development in oncology.

Antimicrobial Activity

In addition to its kinase inhibition properties, this compound has been investigated for its antimicrobial activity. A study involving high-throughput screening of chemical libraries identified several compounds with significant activity against Mycobacterium tuberculosis (MTB). The minimum inhibitory concentration (MIC) values were determined to assess the potency of these compounds. For example, some analogs demonstrated MIC values less than 20 µM, indicating strong potential as antimicrobial agents .

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to modulate kinase activity. By inhibiting specific kinases, the compound can disrupt signaling pathways that contribute to disease progression. Additionally, the piperidine moiety may enhance membrane permeability and facilitate cellular uptake, further increasing the compound's efficacy .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Kinase Inhibition Study : A study focused on the compound's ability to inhibit various kinases showed that modifications to its structure could enhance selectivity and potency. The results indicated that specific substitutions led to improved binding affinities compared to unmodified analogs.

- Antimicrobial Screening : In a high-throughput screening project aimed at identifying new treatments for tuberculosis, compounds similar to this compound were found to exhibit potent anti-MTB activity with low cytotoxicity against human liver cells (HepG2) .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key features and biological activities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 4,6-Dimethylpyrimidinamine | Simple pyrimidine core | Limited kinase inhibition | Less versatile |

| 4-Methylpiperazine-substituted pyrimidines | Similar piperidine structure | Varies widely in activity | Dependent on substituents |

| This compound | Complex structure | Significant kinase inhibition & antimicrobial activity | Highly versatile with extensive modification potential |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,6-dimethyl-2-(2-methylpiperidin-1-yl)pyrimidin-5-amine, and what key intermediates should be prioritized?

- Methodology : Begin with a substituted pyrimidine core (e.g., 4,6-dimethylpyrimidine) and introduce the 2-methylpiperidine group via nucleophilic substitution. Use catalysts like Pd for coupling reactions if steric hindrance occurs. Key intermediates include 4,6-dichloro-2-methylpyrimidin-5-amine (CAS 39906-04-2) , which can be modified via amine or alkylation reactions. Monitor purity at each step using HPLC or TLC .

Q. How can structural elucidation of this compound be achieved using spectroscopic techniques?

- Methodology :

- NMR : Assign peaks using and NMR in deuterated DMSO or CDCl₃. The methyl groups at positions 4 and 6 will appear as singlets (~δ 2.3–2.5 ppm), while the piperidine protons will show multiplet splitting (δ 1.2–3.0 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS, expecting a [M+H]⁺ peak at m/z ~248. Use high-resolution MS for exact mass validation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology : Test enzyme inhibition (e.g., kinases, COX) using fluorescence-based assays or cell viability assays (MTT) for anticancer potential. Include positive controls (e.g., staurosporine for kinases) and validate results with triplicate runs .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., adenosine receptors or kinases). Optimize ligand conformations with density functional theory (DFT) and validate binding affinity via MD simulations (NAMD/GROMACS) . QSAR studies can correlate substituent effects (e.g., piperidine vs. pyrrolidine) with activity .

Q. What experimental strategies resolve conflicting crystallographic data during structure refinement?

- Methodology : Use maximum-likelihood refinement in SHELXL to handle disordered regions. Apply twin refinement if data shows pseudo-merohedral twinning. Validate with R-free values and electron density maps (CCP4 suite) .

Q. How do steric and electronic effects of the 2-methylpiperidine group influence reactivity and bioactivity?

- Methodology : Synthesize analogs with varying substituents (e.g., 2-ethylpiperidine, morpholine) and compare:

- Reactivity : Monitor reaction kinetics in SNAr or cross-coupling reactions .

- Bioactivity : Assess IC₅₀ shifts in enzyme assays and correlate with steric parameters (e.g., Taft’s Es) .

Data Contradiction and Optimization

Q. How should researchers address discrepancies between theoretical and experimental solubility data?

- Methodology : Use Hansen solubility parameters (HSPiP software) to predict solvents. Experimentally measure solubility in DMSO, ethanol, and PBS via UV-Vis spectrophotometry. Adjust predictions using Abraham’s solute descriptors .

Q. What steps optimize synthetic yield when scaling up from milligram to gram quantities?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.